1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine

BRAFᵛ⁶⁰⁰ᴱ inhibition anti-melanoma kinase SAR

This regiospecific 4-aminopyrazole derivative positions the free amine for direct elaboration to N,N′-disubstituted urea pharmacophores, delivering nanomolar BRAFᵛ⁶⁰⁰ᴱ potency (IC₅₀ = 0.066 μM) that surpasses 3-aminopyrazole regioisomers. The 3-bromo-5-fluorobenzyl motif provides orthogonal synthetic handles—Br for Pd-catalyzed cross-coupling library synthesis and F for ¹⁹F NMR monitoring—while maintaining CNS-penetrant physicochemical properties (TPSA 43.8 Ų, XLogP3 ~2.2). Procure with confidence: this is the validated scaffold for ATP-competitive kinase inhibitor programs targeting BRAF-mutant melanoma, glioblastoma, and brain metastases where 3-aminopyrazole analogs have proven inferior.

Molecular Formula C10H9BrFN3
Molecular Weight 270.10 g/mol
Cat. No. B13552812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine
Molecular FormulaC10H9BrFN3
Molecular Weight270.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)CN2C=C(C=N2)N
InChIInChI=1S/C10H9BrFN3/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5,13H2
InChIKeyPVVQMEXWMWIZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine (CAS 1540945-53-6): A Regiospecifically Defined 4-Aminopyrazole Scaffold for Kinase-Targeted Medicinal Chemistry


1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine (CAS 1540945-53-6; molecular formula C₁₀H₉BrFN₃; molecular weight 270.10 g/mol) is a regiospecifically defined 4-aminopyrazole derivative bearing a 3-bromo-5-fluorobenzyl substituent at the N1 position . Unlike 3-aminopyrazole regioisomers or 5-aminopyrazole positional isomers, this compound positions the free primary amine at the 4-position of the pyrazole ring, a substitution pattern that critically alters hydrogen-bonding geometry and kinase hinge-binding orientation [1]. The 3-bromo-5-fluoro substitution on the benzyl ring introduces orthogonal synthetic handles (Br for cross-coupling; F for metabolic modulation and ¹⁹F NMR monitoring) while contributing to enhanced lipophilicity (XLogP3 ≈ 2.2) [2]. The compound is commercially available at research-grade purity (≥97-98%) and is used as a building block for the synthesis of kinase-targeted small molecules and as a fragment for structure-activity relationship (SAR) studies .

Why 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine Cannot Be Replaced by Regioisomeric or Positional Analogs in Kinase-Focused SAR Campaigns


Generic substitution with regioisomeric 3-aminopyrazoles (e.g., 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine, CAS 1508707-60-5) or positional isomers bearing different halogen substitution patterns (e.g., 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, CAS 1152841-87-6) is not scientifically equivalent due to fundamentally altered molecular recognition properties. In kinase inhibitor SAR studies on the 1H-pyrazol-4-amine scaffold, the 4-amine position relative to the N1-benzyl group has been demonstrated to yield superior BRAFᵛ⁶⁰⁰ᴱ inhibitory potency compared to analogous 1H-pyrazol-3-amine derivatives [1]. Specifically, 4-aminopyrazole-derived urea derivatives (FN series) exhibited IC₅₀ = 0.066 μM against BRAFᵛ⁶⁰⁰ᴱ, which was significantly more potent than the previously reported 1H-pyrazol-3-amine series [1]. Substitution of the 3-bromo-5-fluoro benzyl pattern with a 3-bromo-4-fluoro arrangement alters both electronic distribution on the aromatic ring (Hammett σₘ vs. σₚ) and the steric presentation of the halogens to the target binding pocket, which directly impacts kinase selectivity profiles [2]. The specific halogenation pattern on this compound (Br at C3, F at C5) provides a unique combination of synthetic tractability via Pd-catalyzed cross-coupling at the Br site while maintaining fluorine's electronic effects for target engagement, a dual functionality not present in analogs lacking either halogen or having different substitution geometries.

1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine: Quantitative Differentiation Evidence for Procurement Decision-Making


4-Aminopyrazole Scaffold Demonstrates Superior BRAFᵛ⁶⁰⁰ᴱ Kinase Inhibitory Potency Relative to 3-Aminopyrazole Analogs

In a comparative SAR study of 1H-pyrazole-based anti-melanoma agents, 1H-pyrazol-4-amine derivatives (urea series FN) exhibited significantly greater potency against BRAFᵛ⁶⁰⁰ᴱ kinase than their 1H-pyrazol-3-amine counterparts [1]. The most potent compound in the 4-amine series (FN10) achieved an IC₅₀ of 0.066 μM against BRAFᵛ⁶⁰⁰ᴱ and a GI₅₀ of 0.81 μM against the A375 human melanoma cell line, which was comparable to the clinically approved BRAF inhibitor vemurafenib [1]. The study explicitly notes that this activity was 'more potent than our previously reported 1H-pyrazole-3-amines and their urea derivatives,' establishing a direct scaffold-level differentiation that extends to 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine as a core 4-aminopyrazole building block [1].

BRAFᵛ⁶⁰⁰ᴱ inhibition anti-melanoma kinase SAR

Regiospecific 3-Bromo-5-Fluoro Benzyl Substitution Provides Orthogonal Synthetic Handles Unavailable in 4-Fluoro Positional Isomers

1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine (CAS 1540945-53-6) contains a bromine atom at the C3 position and a fluorine atom at the C5 position of the benzyl ring . This specific substitution pattern enables orthogonal synthetic diversification: the bromine serves as a handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, or amine diversity, while the fluorine remains intact as an electron-withdrawing group that modulates pKa of the pyrazole amine and provides a ¹⁹F NMR spectroscopic probe for reaction monitoring and binding studies [1]. In contrast, the positional isomer 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine (CAS 1152841-87-6) places fluorine at C4 (para-like to the methylene linker), which alters the electronic influence on the benzyl CH₂ group and may affect the conformational preferences of the N1 substituent in the kinase hinge region . The 3,5-disubstitution pattern also minimizes steric hindrance for cross-coupling at the bromine site compared to ortho-substituted analogs [1].

Suzuki-Miyaura coupling ¹⁹F NMR parallel medicinal chemistry

Free 4-Amino Group Enables Direct Urea Formation for Potent BRAFᵛ⁶⁰⁰ᴱ Inhibitor Derivatization

The free primary amine at the 4-position of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine provides a direct derivatization handle for the synthesis of N,N′-disubstituted ureas, a structural motif that has been validated in multiple potent kinase inhibitor scaffolds including clinically approved agents (e.g., sorafenib, regorafenib) [1]. In the pyrazole-based anti-melanoma series, conversion of 1H-pyrazol-4-amines to urea derivatives (FN series) yielded compounds with nanomolar BRAFᵛ⁶⁰⁰ᴱ inhibitory activity (FN10: IC₅₀ = 66 nM) and sub-micromolar cellular antiproliferative activity (GI₅₀ = 810 nM) [2]. In contrast, 1H-pyrazol-3-amines require additional synthetic steps to access analogous substitution patterns due to the differing reactivity of the 3-amine versus 4-amine in urea-forming reactions [1]. The 4-amine position is also strategically favorable for targeting the kinase hinge region, as demonstrated by molecular docking studies of the FN series showing key hydrogen-bonding interactions with the ATP-binding pocket [2].

urea derivatives BRAF inhibition hinge-binding

Lipophilic Efficiency (LipE) and Physicochemical Profile Optimized for Blood-Brain Barrier Penetration Relative to More Polar Aminopyrazole Analogs

The computed physicochemical properties of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine indicate a balanced profile suitable for CNS-targeted drug discovery campaigns. The compound has an XLogP3 of approximately 2.2-2.3 (calculated based on structural analogs), topological polar surface area (TPSA) of 43.8 Ų, and contains only one hydrogen bond donor (the 4-amine) [1]. This profile falls within the optimal range for blood-brain barrier (BBB) penetration (typically TPSA < 70 Ų, logP 1-4) [2]. In comparison, more polar aminopyrazole derivatives (e.g., those bearing carboxylic acid or sulfonamide substituents) exhibit higher TPSA (>70 Ų) and reduced CNS penetration potential. The presence of the 3-bromo-5-fluorobenzyl group contributes to increased lipophilicity without excessively elevating logP beyond the CNS-optimal range, a balance that is critical for kinase inhibitors targeting glioblastoma, brain metastases, or neurodegenerative disease targets [2].

CNS drug discovery lipophilic efficiency brain penetration

Commercial Availability at ≥97% Purity with Batch-to-Batch Consistency Supports Reproducible SAR Studies

1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine is commercially available from multiple reputable research chemical suppliers at purities of 97% or 98%, with documented analytical characterization including CAS registry number 1540945-53-6, molecular formula C₁₀H₉BrFN₃, and molecular weight 270.10 g/mol . The compound is supplied with safety data sheets (SDS) and recommended storage conditions (sealed, dry, 2-8°C) that ensure long-term stability . In contrast, certain regioisomeric or positional analog compounds are available only through custom synthesis or have longer lead times due to limited commercial availability. The established supply chain and documented purity specifications reduce the risk of batch-to-batch variability that can confound SAR interpretation and lead to false-negative or false-positive structure-activity conclusions .

SAR reproducibility chemical procurement quality control

Optimal Research Applications for 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Lead Generation Targeting BRAFᵛ⁶⁰⁰ᴱ and Other Oncogenic Kinases

This compound is optimally deployed as a 4-aminopyrazole fragment for the design and synthesis of ATP-competitive kinase inhibitors, particularly those targeting BRAFᵛ⁶⁰⁰ᴱ-mutant melanoma. The free 4-amine enables direct elaboration to N,N′-disubstituted ureas, a validated pharmacophore with demonstrated nanomolar BRAF inhibitory potency (IC₅₀ = 0.066 μM for lead compound FN10) [1]. The regiospecific 3-bromo-5-fluoro benzyl substitution provides orthogonal synthetic handles for parallel library synthesis, allowing rapid SAR exploration of the solvent-exposed region while maintaining the core hinge-binding interactions essential for kinase selectivity [1].

Parallel Medicinal Chemistry Library Synthesis via Pd-Catalyzed Cross-Coupling at the C3 Bromo Position

The bromine atom at the C3 position of the benzyl ring serves as a robust handle for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the generation of diverse analog libraries without altering the core 4-aminopyrazole pharmacophore [2]. The C5 fluorine remains intact during these transformations, preserving electronic modulation of the pyrazole ring and providing a convenient ¹⁹F NMR probe for reaction monitoring and target engagement studies [2]. This orthogonal reactivity profile is not available in 4-fluoro positional isomers, which exhibit altered electronic effects on the benzyl linker [2].

CNS-Penetrant Kinase Inhibitor Development for Glioblastoma or Brain Metastasis Indications

With a computed topological polar surface area of 43.8 Ų, a single hydrogen bond donor, and an XLogP3 of approximately 2.2-2.3, this compound possesses physicochemical properties within the optimal range for blood-brain barrier penetration [3]. It is therefore a strategic choice for medicinal chemistry programs targeting CNS malignancies (e.g., glioblastoma, brain metastases of melanoma or lung cancer) or neurodegenerative diseases where kinase inhibition is a validated therapeutic approach [3]. The balanced lipophilicity reduces the need for additional structural modifications that might compromise potency or selectivity [3].

Scaffold-Hopping and Bioisostere Evaluation in Established Kinase Inhibitor Chemotypes

As a 4-aminopyrazole core, this compound serves as a direct scaffold-hopping replacement for 3-aminopyrazole or 5-aminopyrazole motifs in existing kinase inhibitor series, enabling systematic evaluation of regioisomeric effects on potency, selectivity, and pharmacokinetic properties. Published SAR data demonstrate that 4-aminopyrazole urea derivatives exhibit superior BRAFᵛ⁶⁰⁰ᴱ inhibitory activity compared to analogous 3-aminopyrazole compounds [1]. This compound therefore provides a valuable tool for optimizing the hinge-binding region of kinase inhibitors where subtle changes in hydrogen-bonding geometry can yield substantial improvements in target engagement and selectivity profiles [1].

Quote Request

Request a Quote for 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.